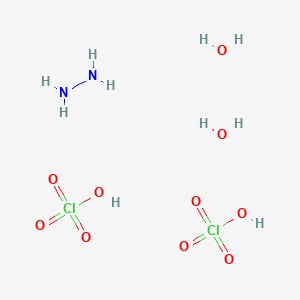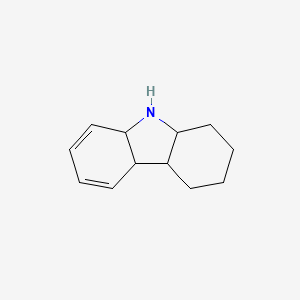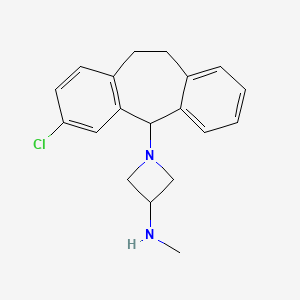
l-Alanine, N-ethoxycarbonyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
l-Alanine, N-ethoxycarbonyl-, ethyl ester: is a chemical compound with the molecular formula C8H15NO4 and a molecular weight of 189.209 g/mol . It is a derivative of l-alanine, an amino acid, and is often used in various chemical and biological applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of l-Alanine, N-ethoxycarbonyl-, ethyl ester typically involves the reaction of l-alanine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: l-Alanine, N-ethoxycarbonyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield l-alanine and ethanol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Substitution: Requires specific reagents depending on the desired substitution, such as amines or alcohols.
Major Products:
Hydrolysis: l-Alanine and ethanol.
Substitution: Various substituted derivatives of l-alanine.
Applications De Recherche Scientifique
Chemistry: In chemistry, l-Alanine, N-ethoxycarbonyl-, ethyl ester is used as a building block for the synthesis of more complex molecules. It is also employed in peptide synthesis due to its ability to form stable amide bonds .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its derivatives are often used as probes to investigate biochemical pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including drug delivery systems and as a precursor for the synthesis of bioactive compounds .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of l-Alanine, N-ethoxycarbonyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity. The compound can also undergo hydrolysis to release l-alanine, which participates in various metabolic pathways .
Comparaison Avec Des Composés Similaires
- l-Alanine, ethyl ester
- l-Alanine, N-ethoxycarbonyl-, heptadecyl ester
- l-Alanine methyl ester hydrochloride
Comparison: Compared to its analogs, l-Alanine, N-ethoxycarbonyl-, ethyl ester is unique due to its specific ethoxycarbonyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it more versatile in various applications .
Propriétés
Formule moléculaire |
C8H15NO4 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
ethyl 2-(ethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C8H15NO4/c1-4-12-7(10)6(3)9-8(11)13-5-2/h6H,4-5H2,1-3H3,(H,9,11) |
Clé InChI |
OMECLFTURFUIIJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


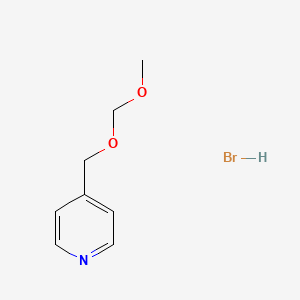
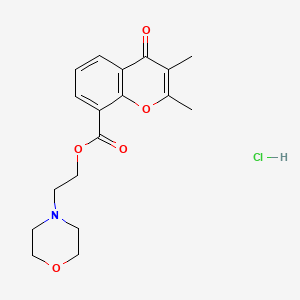
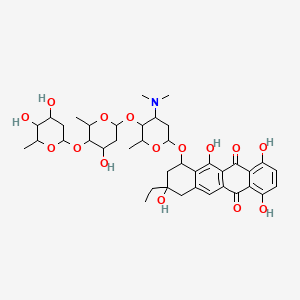
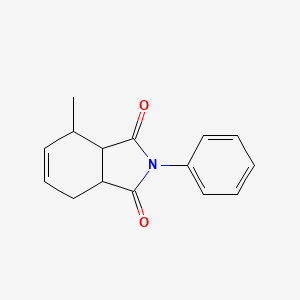

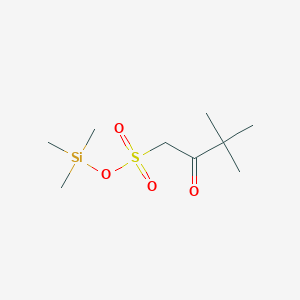
![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
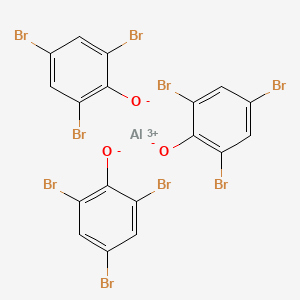
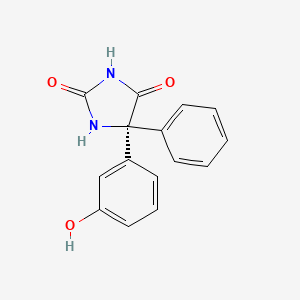
![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)
